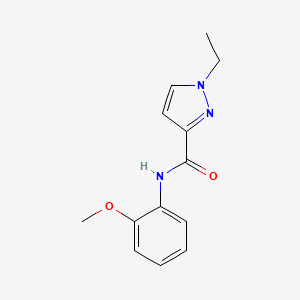

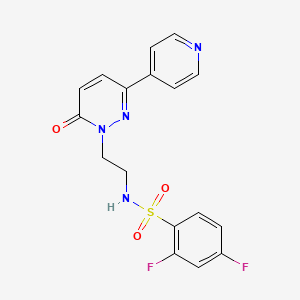

1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for this compound was not found in the search results.Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms adjacent to three carbon atoms . The specific molecular structure of this compound was not found in the search results.Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions . The specific chemical reactions involving this compound were not found in the search results.科学的研究の応用

Structural Insights and Molecular Interactions

The structural analysis of N-substituted pyrazoline derivatives reveals their geometric parameters and intramolecular interactions, which are critical for understanding their potential applications in drug design and materials science. The methoxy-substituted phenyl groups in these structures are almost perpendicular to the pyrazoline ring, indicating specific spatial arrangements conducive to targeted molecular interactions in biological systems or novel materials (Köysal et al., 2005).

Synthesis and Characterization for Biological Applications

The synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some compounds showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates the potential use of such compounds in developing cancer therapies (Hassan et al., 2014).

Molecular Geometry and Non-Linear Optical Properties

A novel pyrazole derivative was synthesized and characterized, demonstrating significant thermal stability and potential for non-linear optical applications. The study of its molecular geometry and electronic structure provides insights into its potential use in optical materials and devices (Kumara et al., 2018).

Antimicrobial Activity

N-substituted pyrazole carboxamide derivatives have been explored for their antimicrobial properties, with specific compounds showing effective activity against pathogenic strains such as Staphylococcus aureus. This underscores the potential of such compounds in developing new antimicrobial agents (Pitucha et al., 2011).

Functionalization for Corrosion Inhibition

Pyran derivatives have been synthesized and evaluated for their role in corrosion mitigation of mild steel in acidic environments, demonstrating high inhibition efficiency. This research suggests applications in materials science, particularly in corrosion prevention technologies (Saranya et al., 2020).

作用機序

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological target. For example, some pyrazole derivatives have been found to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . The specific mechanism of action of 1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide was not found in the search results.

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the future directions for 1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide could involve further exploration of its potential applications in these areas.

特性

IUPAC Name |

1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZNCCCRXFWCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2537229.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537232.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)

![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)

![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)

![3,5-Dimethylpyrazolyl 4-{[(oxolan-2-ylmethyl)amino]sulfonyl}phenyl ketone](/img/structure/B2537246.png)

![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)